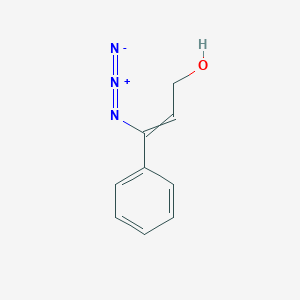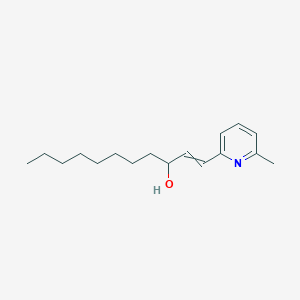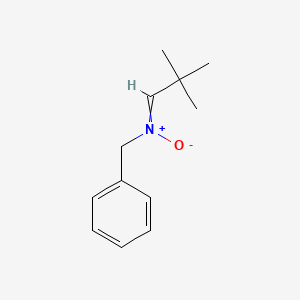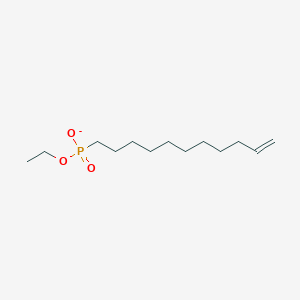
3-Azido-3-phenylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-3-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H9N3O. It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-en-1-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-phenylprop-2-en-1-ol typically involves the azidation of 3-phenylprop-2-en-1-ol. One common method is the reaction of 3-phenylprop-2-en-1-ol with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Azido-3-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Azido-3-phenylprop-2-en-1-ol involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-ol: Lacks the azido group, making it less reactive in certain types of reactions.
3-Azido-3-phenylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns
Uniqueness
3-Azido-3-phenylprop-2-en-1-ol is unique due to the presence of both an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
192370-01-7 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-azido-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9(6-7-13)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI-Schlüssel |
VHLDKMSZQRSPKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)




![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
